N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
Description
N-(4-(N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core, a sulfamoyl group linked to a phenyl ring, and a butyramide substituent. The dibenzooxazepine scaffold is characterized by a seven-membered oxygen-containing heterocycle fused to two benzene rings. The sulfamoyl group (-SO₂NH-) bridges the oxazepine moiety to a para-substituted phenyl ring, which is further functionalized with a butyramide (-NHCO(CH₂)₂CH₃) group.
For instance, sulfonamide linkages are typically formed by reacting sulfonyl chlorides with amines, while carboxamide groups are introduced via carbodiimide-mediated coupling .
Properties
IUPAC Name |
N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-5-22(27)24-15-8-11-17(12-9-15)32(29,30)26-16-10-13-20-18(14-16)23(28)25-19-6-3-4-7-21(19)31-20/h3-4,6-14,26H,2,5H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUBQSUEWDBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dibenzoxazepine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds related to the dibenzoxazepine family exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
A notable study demonstrated that similar compounds displayed effective inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which is crucial in many cancer types. The molecular docking studies suggested strong binding affinities, indicating potential as a therapeutic agent in cancer treatment .
Anticholinesterase Activity
Research has highlighted the anticholinesterase activity of butyramide derivatives. The modification of the aroyl moiety significantly influences this activity, suggesting that structural variations can enhance or diminish the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compounds showed mixed-type inhibition, indicating their ability to bind both to the free enzyme and the enzyme-substrate complex .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzyme Activity : By acting as an inhibitor of AChE and BChE, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
- Targeting Cancer Pathways : Similar compounds have been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin compounds exhibit notable antimicrobial properties. The compound has shown effectiveness against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against these bacteria. The structural features of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide may contribute to its interaction with bacterial cell walls or metabolic pathways crucial for bacterial survival.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that similar compounds can inhibit carrageenan-induced edema in animal models, indicating potential use in treating inflammatory conditions. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties comparable to well-known antioxidants like Vitamin C. This activity can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The compound's unique dibenzo[b,f][1,4]oxazepin moiety is believed to play a significant role in its pharmacological effects. Modifications to this core structure can lead to variations in potency and selectivity against different biological targets.
In Vitro Studies
In vitro studies have demonstrated the potential of similar compounds in inhibiting tumor cell lines such as HCT-116 and MCF-7, with effective growth inhibition observed at IC50 values indicating significant anticancer activity. These findings underscore the importance of further research into the anticancer properties of this compound.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) | |
| Anti-inflammatory | Inhibition of carrageenan-induced edema | |
| Antioxidant | Comparable activity to Vitamin C |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related dibenzo[b,f][1,4]oxazepine and dibenzo[b,f][1,4]thiazepine derivatives, focusing on core heterocycles, substituents, and spectroscopic properties.
Structural and Functional Group Variations
Key Observations:
Core Heterocycle: Replacement of oxygen (oxazepine) with sulfur (thiazepine) alters electronic properties.
Substituent Effects:
- Sulfonamide vs. Carboxamide: The target’s sulfamoyl-phenyl group may improve solubility compared to methoxybenzyl carboxamides in Jin’s compounds .
- Butyramide vs. Fluorophenyl: The butyramide’s aliphatic chain could reduce steric hindrance compared to bulky fluorophenyl groups, favoring enzyme active-site penetration .
Research Findings and Implications
Thiazepine vs. Oxazepine Activity: Dibenzo[b,f][1,4]thiazepines (e.g., compound 29) demonstrate dopamine receptor antagonism, suggesting the target’s oxazepine core may shift selectivity toward other neurological targets .
Substituent Optimization: Methoxy and fluoro groups in analogs () enhance metabolic stability, while the target’s butyramide may balance lipophilicity and bioavailability .
Tautomerism Considerations: Unlike triazole-thiol tautomers in , the target’s sulfamoyl and amide groups confer structural rigidity, reducing dynamic interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
